3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol is an organic compound that belongs to the class of phenols and pyrazoles. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring and a pyrazole ring substituted with methyl and isobutyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Substitution Reactions: The methyl and isobutyl groups are introduced to the pyrazole ring through alkylation reactions using appropriate alkyl halides.
Aminomethylation: The aminomethyl group is introduced by reacting the substituted pyrazole with formaldehyde and a secondary amine.
Phenol Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the phenol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinones
Reduction: Alcohols or amines
Substitution: Nitro, sulfo, or halo derivatives
Scientific Research Applications
3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenol Derivatives: Compounds like 2-methylphenol and 4-methylphenol.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole.
Uniqueness
3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol is unique due to the combination of its phenol and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
3-[[[5-methyl-1-(2-methylpropyl)pyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O/c1-11(2)10-18-12(3)7-15(17-18)16-9-13-5-4-6-14(19)8-13/h4-8,11,19H,9-10H2,1-3H3,(H,16,17) |
InChI Key |
MVRGRLANSPDMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)NCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.